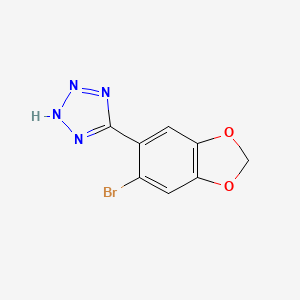![molecular formula C18H19NO2 B5123409 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)
4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as ATD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. ATD is a non-steroidal aromatase inhibitor that has been shown to inhibit the conversion of testosterone to estrogen in vitro and in vivo.
作用机制
4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione works by inhibiting the enzyme aromatase, which is responsible for the conversion of testosterone to estrogen. By inhibiting aromatase, 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione decreases the amount of estrogen in the body, which can have a variety of effects on physiological function.
Biochemical and Physiological Effects:
4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been shown to increase testosterone levels and decrease estrogen levels. This has been associated with an increase in bone density, muscle mass, and cognitive function. 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been shown to decrease the risk of prostate cancer in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione in lab experiments is its ability to inhibit aromatase. This makes it a valuable tool in the study of the effects of estrogen on the body. However, there are also some limitations to using 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. For example, 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, the effects of 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione can vary depending on the species being studied.
未来方向
There are several potential future directions for research involving 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of interest is the potential use of 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione as a treatment for conditions such as osteoporosis, muscle wasting, and cognitive decline. Additionally, further research is needed to determine the optimal dosage and administration of 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione for different applications. Finally, more research is needed to fully understand the effects of 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione on different physiological systems and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, or 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, is a synthetic compound that has significant potential for use in scientific research. Its ability to inhibit aromatase makes it a valuable tool in the study of the effects of estrogen on the body. While there are some limitations to using 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, there are also several potential future directions for research involving this compound. Further research is needed to fully understand the effects of 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione and to determine its potential applications in the field of endocrinology.
合成方法
The synthesis of 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves the reaction of 2-ethylphenylhydrazine with cyclohexanone to form 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. The reaction is catalyzed by p-toluenesulfonic acid and occurs at room temperature. The yield of 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is approximately 50%.
科学研究应用
4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been used in various research studies due to its potential applications in the field of endocrinology. One of the most significant applications of 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione is its ability to inhibit the conversion of testosterone to estrogen. This makes it a valuable tool in the study of the effects of estrogen on the body. 4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has also been used to investigate the effects of testosterone on bone density, muscle mass, and cognitive function.
属性
IUPAC Name |
4-(2-ethylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-11-5-3-4-6-14(11)19-17(20)15-12-7-8-13(10-9-12)16(15)18(19)21/h3-8,12-13,15-16H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKMCSILPLDXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-ethylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)

![[6-methoxy-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5123359.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123365.png)


![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B5123385.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-3-phenylpropanohydrazide](/img/structure/B5123427.png)
![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)